molecular formula C2H8BrN B1365342 Dimethylamine hydrobromide CAS No. 6912-12-5

Dimethylamine hydrobromide

Cat. No.: B1365342
CAS No.: 6912-12-5
M. Wt: 126 g/mol
InChI Key: FFJMLWSZNCJCSZ-UHFFFAOYSA-N
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Description

Dimethylamine hydrobromide, also known as dimethylammonium bromide, is a chemical compound with the empirical formula C2H8BrN. It is a white to almost white crystalline powder that is highly soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and stability .

Mechanism of Action

Target of Action

Dimethylamine hydrobromide, as a component of the medication Dimenhydrinate, primarily targets H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion .

Mode of Action

This compound, in the form of Dimenhydrinate, acts by antagonizing H1 histamine receptors in the vestibular system . This interaction inhibits the action of histamine, a compound involved in local immune responses and acting as a neurotransmitter. By blocking these receptors, this compound helps prevent the symptoms of motion sickness such as nausea, vomiting, and dizziness .

Biochemical Pathways

The biochemical pathways affected by this compound involve the histamine signaling pathway. By antagonizing H1 histamine receptors, this compound disrupts the normal signaling process, reducing the physiological responses typically triggered by histamine . This disruption can help alleviate symptoms associated with motion sickness .

Result of Action

The result of this compound’s action is the alleviation of symptoms associated with motion sickness, including nausea, vomiting, and dizziness . By blocking H1 histamine receptors, it reduces the physiological responses to motion, helping to prevent these symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Dimethylamine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dimethylarginine dimethylaminohydrolase, an enzyme that catalyzes the hydrolysis of asymmetric dimethylarginine to dimethylamine and citrulline . This interaction is crucial for the regulation of nitric oxide synthesis. Additionally, this compound can undergo nitrosation under weak acid conditions to form dimethylnitrosamine, a process that involves the interaction with nitrite .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to enhance platelet activation in models of chronic kidney disease, potentially through the activation of protein kinase C delta . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of this compound in the blood can lead to increased production of dimethylamine, which is a known uremic toxin .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to various biomolecules, including enzymes and receptors. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s behavior in various experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound can lead to toxic or adverse effects, such as tissue damage and organ dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dimethylarginine dimethylaminohydrolase, which converts it to dimethylamine and citrulline . This compound can also participate in nitrosation reactions to form dimethylnitrosamine, which is further metabolized to various byproducts . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential effects on health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function . Understanding these transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context . These localization patterns can affect the compound’s activity and interactions with other biomolecules.

Preparation Methods

Dimethylamine hydrobromide can be synthesized through the reaction of dimethylamine with hydrobromic acid. The process involves the following steps:

    Reaction Setup: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser is used.

    Reaction Conditions: Dimethylamine is introduced into the flask containing hydrobromic acid at a controlled temperature, typically around -30°C to -10°C.

    Formation of Precipitate: As the reaction proceeds, this compound precipitates out as a white solid.

    Filtration and Purification: The precipitate is filtered and washed with a suitable solvent, such as pentane, to remove impurities.

Chemical Reactions Analysis

Dimethylamine hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide, carboxylic acids, and acyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethylamine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dimethylamine hydrobromide can be compared with other similar compounds such as:

    Dimethylamine hydrochloride: Similar in structure but contains chloride instead of bromide.

    Dimethylamine sulfate: Contains sulfate as the counterion.

    Dimethylamine nitrate: Contains nitrate as the counterion.

The uniqueness of this compound lies in its specific reactivity and solubility properties, making it suitable for particular applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N-methylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJMLWSZNCJCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988838
Record name N-Methylmethanamine--hydrogen bromide (1/1)
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Molecular Weight

126.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6912-12-5
Record name Dimethylammonium bromide
Source CAS Common Chemistry
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Record name Dimethylammonium bromide
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Record name Dimethylamine hydrobromide
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Record name N-Methylmethanamine--hydrogen bromide (1/1)
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Record name Dimethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dimethylamine Hydrobromide in the reported chemical reaction?

A1: this compound is not a reactant but a product formed in the decomposition of 1,1-dimethyl-1-phenacylhydrazinium bromide in n-pentyl alcohol. The reaction yields this compound in a 100% yield, suggesting it's a stable byproduct of the rearrangement and disproportionation reactions. []

Q2: Are there alternative synthetic routes to obtain this compound besides the one described in the paper?

A2: While the paper focuses on a specific reaction where this compound is a byproduct [], it's important to note that this compound can be synthesized through other methods. A common approach involves reacting dimethylamine with hydrobromic acid. This alternative route highlights that the formation of this compound in the paper is not necessarily its primary method of synthesis but rather a consequence of the studied reaction mechanism.

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